molecular formula C8H10F3NO3 B2378676 Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate CAS No. 22070-95-7

Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate

Cat. No.: B2378676
CAS No.: 22070-95-7
M. Wt: 225.167
InChI Key: SFABRBCYMUWHHK-WAYWQWQTSA-N
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Description

Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate is a synthetic organic compound characterized by its unique trifluoroethanimidoyl group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with trifluoroacetonitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the nitrile to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, such as converting the imidoyl group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethanimidoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidoyl compounds.

Scientific Research Applications

Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate involves its interaction with specific molecular targets. The trifluoroethanimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybut-2-enoate: Lacks the trifluoroethanimidoyl group, making it less reactive in certain contexts.

    Ethyl 2-(2,2,2-trifluoroethanimidoyl)but-2-enoate: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

Uniqueness

Ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate is unique due to the presence of both the hydroxyl and trifluoroethanimidoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-(2,2,2-trifluoroethanimidoyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c1-3-15-7(14)5(4(2)13)6(12)8(9,10)11/h12-13H,3H2,1-2H3/b5-4-,12-6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSWKWODSPHLL-RAYSLBHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C(=N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C(=N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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